ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step reactions. The starting materials often include 2,4-dimethoxybenzoic acid, furan-2-carbaldehyde, and ethyl acetoacetate. The synthesis process may involve the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzoic acid with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under controlled conditions to form the triazatricyclo compound.
Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(2-furoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate
- Ethyl (2Z)-2-[(2,4-dimethoxybenzoyl)imino]-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxylate
Uniqueness
Ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of multiple functional groups and its triazatricyclo structure
Properties
Molecular Formula |
C28H24N4O7 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C28H24N4O7/c1-4-38-28(35)21-15-20-24(29-23-9-5-6-12-31(23)27(20)34)32(16-18-8-7-13-39-18)25(21)30-26(33)19-11-10-17(36-2)14-22(19)37-3/h5-15H,4,16H2,1-3H3 |
InChI Key |
FHQKBBWORTYUBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=C(C=C4)OC)OC)CC5=CC=CO5 |
Origin of Product |
United States |
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